PROPYL-1,1,3,3,3-D5 ALCOHOL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

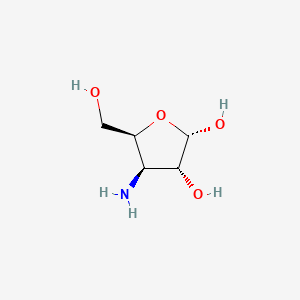

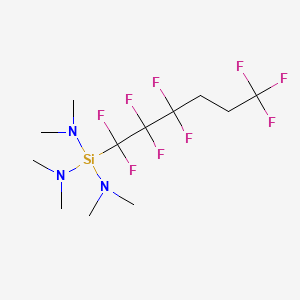

PROPYL-1,1,3,3,3-D5 ALCOHOL is a useful isotopically labeled research compound . It is a colorless liquid made by oxidation of aliphatic hydrocarbons and is used as a solvent and chemical intermediate .

Synthesis Analysis

Tertiary alcohols can be synthesized from carbon nucleophiles and ketones . This approach is called retrosynthetic analysis, which is highly emphasized in organic chemistry courses . The synthesis of alcohols can also be achieved using Grignard reagents .Molecular Structure Analysis

The molecular formula of PROPYL-1,1,3,3,3-D5 ALCOHOL is C3H8O . Alcohols are compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group .Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Two major kinds of alcohol reactions are dehydration and oxidation .Physical And Chemical Properties Analysis

Most of the common alcohols are colorless liquids at room temperature . The physical properties of alcohols like solubility and boiling points are determined by their structure .Wirkmechanismus

Target of Action

Propyl alcohol, also known as 1-propanol, is an antiseptic and disinfectant used in a variety of clinical and domestic settings . It is a colorless liquid made by the oxidation of aliphatic hydrocarbons and is used as a solvent and chemical intermediate . The primary target of propyl alcohol is the Lysozyme C in humans .

Mode of Action

The mode of action of propyl alcohol involves its interaction with its primary target, Lysozyme C . . Alcohols, in general, can undergo E1 or E2 mechanisms to lose water and form a double bond . The dehydration reaction of alcohols to generate alkene proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

It is known that alcohols can affect sulfate/sulfite metabolism

Pharmacokinetics

The physicochemical properties of a drug can strongly influence its adme properties . For instance, the absorption, clearance, and volume of distribution can be influenced by parameters such as molecular weight, number of hydrogen bond donors and acceptors, and Log P .

Result of Action

It is known that propyl alcohol is an antiseptic and disinfectant, suggesting that it may have bactericidal or bacteriostatic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propyl alcohol. For instance, temperature, climate, radiation, air pollutants, nutrition, and toxic substances can affect human physiology and, by extension, the action of drugs . .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for PROPYL-1,1,3,3,3-D5 ALCOHOL involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "1,1,3,3,3-D5-propanol", "Sodium hydride (NaH)", "Propyl iodide (C3H7I)", "Anhydrous tetrahydrofuran (THF)", "Sodium borohydride (NaBH4)", "Deuterium oxide (D2O)" ], "Reaction": [ "Step 1: Preparation of sodium alkoxide intermediate - Dissolve 1,1,3,3,3-D5-propanol in anhydrous THF and add sodium hydride. Stir the mixture at room temperature until the evolution of hydrogen gas stops. The resulting sodium alkoxide intermediate is formed.", "Step 2: Alkylation reaction - Add propyl iodide to the above reaction mixture and stir for a few hours at room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.", "Step 3: Reduction reaction - Dissolve the crude product obtained from step 2 in anhydrous THF and add sodium borohydride. Stir the mixture at room temperature for a few hours until the reaction is complete. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the desired product.", "Step 4: Deuterium exchange - Dissolve the product obtained from step 3 in deuterium oxide and stir at room temperature for a few hours. The deuterium exchange reaction takes place at the alpha position of the propyl group, resulting in the formation of PROPYL-1,1,3,3,3-D5 ALCOHOL." ] } | |

CAS-Nummer |

188894-71-5 |

Molekularformel |

C3H8O |

Molekulargewicht |

65.127 |

IUPAC-Name |

1,1,3,3,3-pentadeuteriopropan-1-ol |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |

InChI-Schlüssel |

BDERNNFJNOPAEC-WNWXXORZSA-N |

SMILES |

CCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride](/img/structure/B573453.png)